Product packaging for 4-Nitrophenyl 2-bromopropanoate(Cat. No.:CAS No. 56985-87-6)

4-Nitrophenyl 2-bromopropanoate

Cat. No.: B2664371
CAS No.: 56985-87-6
M. Wt: 274.07
InChI Key: LOVOFTZGZYJDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Nitrophenyl 2-bromopropanoate (CAS 56985-87-6) is a critical precursor compound in radiochemistry, primarily used for the one-step radiosynthesis of the versatile prosthetic group 4-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP) . This [¹⁸F]NFP synthon is a powerful tool for the indirect radiolabeling of sensitive biomolecules, such as peptides, for Positron Emission Tomography (PET) . Its mechanism of action is based on its role as an activated ester; the 4-nitrophenyl (PNP) group is an excellent leaving group, facilitating efficient nucleophilic substitution. This allows the bromine atom to be readily displaced by [¹⁸F]fluoride, creating the ¹⁸F-labeled ester in a single step with high decay-corrected radiochemical yields . The resulting [¹⁸F]NFP prosthetic group is highly valued for its application in preparing radiolabeled peptides for PET imaging, such as [¹⁸F]GalactoRGD, a tracer for imaging αVβ3 integrin expression . Comparative studies have shown that 4-nitrophenyl (PNP) activated esters, like the one derived from this compound, offer superior performance over other esters (e.g., TFP esters), demonstrating favorable acylation kinetics and remarkable stability in solution, which simplifies handling and improves reaction yields . This makes this compound an essential reagent for researchers developing novel radiopharmaceuticals and advancing molecular imaging techniques. Compound Specifications: • : 56985-87-6 • Molecular Formula: C₉H₈BrNO₄ • Molecular Weight: 274.06 g/mol • SMILES: CC(Br)C(OC1=CC=C( N+ =O)C=C1)=O This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO4 B2664371 4-Nitrophenyl 2-bromopropanoate CAS No. 56985-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) 2-bromopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVOFTZGZYJDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56985-87-6
Record name 4-nitrophenyl 2-bromopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry of 4 Nitrophenyl 2 Bromopropanoate

Esterification Strategies for Activated Esters

The formation of the ester bond in 4-nitrophenyl 2-bromopropanoate (B1255678) is a critical step that leverages the electron-withdrawing nature of the 4-nitrophenyl group, which makes the resulting ester a good leaving group in subsequent reactions. Various esterification methods have been employed to achieve this transformation efficiently.

Direct Condensation Approaches

Direct condensation of 4-nitrophenol (B140041) with 2-bromopropanoic acid represents a straightforward approach to 4-nitrophenyl 2-bromopropanoate. This method typically requires the presence of a dehydrating agent or conditions that facilitate the removal of water to drive the equilibrium towards the ester product. While conceptually simple, direct esterification methods can sometimes be limited by the need for harsh conditions, which may not be suitable for sensitive substrates.

A common method involves the reaction of a salt of 4-nitrophenol, such as potassium 4-nitrophenoxide, with 2-bromopropanoic acid. This approach, a variation of the Williamson ether synthesis applied to esters, proceeds via nucleophilic substitution. For instance, reacting potassium p-nitrophenolate with 2-bromopropanoic acid and refluxing the mixture can yield the desired ester, with potassium bromide precipitating out of the solution. mdpi.com

Acyl Halide Routes utilizing 2-Bromopropanoyl Chloride

A highly effective and widely used method for the synthesis of this compound involves the use of an activated form of 2-bromopropanoic acid, namely 2-bromopropanoyl chloride. This acyl chloride is significantly more reactive than the parent carboxylic acid and readily reacts with 4-nitrophenol to form the corresponding ester.

The synthesis of 2-bromopropanoyl chloride is typically achieved by treating 2-bromopropanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). rsc.orgwikipedia.org The reaction with oxalyl chloride, often catalyzed by a few drops of dimethylformamide (DMF), is known for producing clean reactions with gaseous byproducts. wikipedia.org Once prepared, the crude 2-bromopropanoyl chloride can be reacted with 4-nitrophenol, usually in the presence of a base like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is evolved and to facilitate the reaction. wikipedia.org This method is advantageous due to its high reactivity and the generally good yields obtained.

Coupling Reagents and Their Role in Ester Formation

Modern esterification methods often employ coupling reagents to facilitate the reaction between a carboxylic acid and an alcohol under mild conditions. These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by the alcohol. For the synthesis of this compound, several coupling reagents can be utilized.

One of the most common classes of coupling reagents is carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI). organic-chemistry.orgnih.govchemicalbook.com In a typical procedure, 2-bromopropanoic acid is mixed with 4-nitrophenol in an anhydrous solvent, and the coupling reagent is added. wikipedia.org The reaction is often catalyzed by the addition of 4-dimethylaminopyridine (B28879) (DMAP), a protocol known as the Steglich esterification. organic-chemistry.orgnih.gov The role of the carbodiimide (B86325) is to activate the carboxyl group of 2-bromopropanoic acid by forming a highly reactive O-acylisourea intermediate. nih.gov DMAP then acts as an acyl transfer catalyst, forming an even more reactive acylpyridinium salt, which is then readily attacked by the hydroxyl group of 4-nitrophenol. nih.gov This method is favored for its mild reaction conditions and high yields. chemicalbook.com

Coupling Reagent SystemDescriptionKey Features
DCC/DMAP N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent with 4-Dimethylaminopyridine (DMAP) as a catalyst.Mild reaction conditions, high yields. The byproduct, dicyclohexylurea (DCU), is a solid and can be removed by filtration. organic-chemistry.orgnih.gov
EDCI/DMAP N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) as the coupling agent with DMAP.The urea (B33335) byproduct is water-soluble, simplifying purification. wikipedia.org

Synthesis of the 2-Bromopropanoate Moiety and its Precursors

Bromination Reactions in Propanoate Synthesis

The most direct method for the synthesis of 2-bromopropanoic acid is the bromination of propanoic acid. This reaction typically proceeds via a Hell-Volhard-Zelinsky reaction, where propanoic acid is treated with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. prepchem.comyoutube.comsciencemadness.org The reaction involves the in situ formation of propanoyl bromide, which then enolizes. The enol form subsequently reacts with bromine at the α-carbon, followed by hydrolysis to yield 2-bromopropanoic acid. sciencemadness.org

Alternatively, direct bromination can be achieved using N-bromosuccinimide (NBS) in the presence of an acid catalyst like sulfuric acid in trifluoroacetic acid. prepchem.com

Bromination MethodReagentsReaction Conditions
Hell-Volhard-Zelinsky Propanoic acid, Br₂, PBr₃ (or red phosphorus)Heating, typically around 80-100°C. prepchem.comyoutube.com
NBS Bromination Propanoic acid, N-Bromosuccinimide (NBS), H₂SO₄In trifluoroacetic acid at 85°C. prepchem.com

The resulting 2-bromopropanoic acid can then be converted to its acyl chloride or used directly in coupling reactions as described previously.

Preparation of Chiral 2-Bromopropanoic Acid Derivatives

For applications where stereochemistry is important, the synthesis of enantiomerically pure (R)- or (S)-2-bromopropanoic acid is necessary. One common approach is the stereospecific substitution of a chiral precursor, such as an amino acid. For example, (R)-2-bromopropionic acid can be synthesized from D-alanine by treatment with sodium nitrite (B80452) in the presence of hydrobromic acid. google.com This reaction proceeds with retention of configuration.

Another strategy involves the enzymatic resolution of racemic 2-halopropionic acids. Lipase-catalyzed asymmetric esterification in an organic medium can be employed to resolve racemic 2-bromopropionic acid. The lipase (B570770) will preferentially catalyze the esterification of one enantiomer, allowing for the separation of the unreacted enantiomerically enriched acid from the newly formed ester.

The use of chiral auxiliaries is another powerful method. However, a more direct approach involves the coupling of racemic 2-bromopropanoic acid with a chiral alcohol, followed by separation of the resulting diastereomeric esters and subsequent hydrolysis to obtain the desired enantiomer of the acid.

Method for Chiral SynthesisPrecursorReagentsKey Aspect
From Chiral Amino Acids D-AlanineNaNO₂, HBrStereospecific substitution with retention of configuration. google.com
Enzymatic Resolution Racemic 2-bromopropanoic acidLipase, AlcoholSelective esterification of one enantiomer.

The availability of these chiral building blocks is crucial for the synthesis of enantiomerically pure this compound, which may be required for specific applications in fields such as asymmetric synthesis and the development of chiral probes.

Integration of the 4-Nitrophenyl Group into Ester Structures

The synthesis of this compound fundamentally involves the formation of an ester linkage between 2-bromopropanoic acid and 4-nitrophenol. The 4-nitrophenyl group serves as an excellent leaving group, making the resulting ester "activated" and useful for subsequent reactions, such as in peptide synthesis or as a precursor for other chemical transformations. wikipedia.org The key to this integration lies in the preparation of the activated phenol (B47542) and the subsequent optimization of the esterification reaction.

Synthesis of Activated Phenol Derivatives

The primary precursor for the ester is 4-nitrophenol, an activated phenol derivative. Its synthesis is typically achieved through the electrophilic nitration of phenol using dilute nitric acid at room temperature, which yields a mixture of 2-nitrophenol (B165410) and the desired 4-nitrophenol. wikipedia.org

The "activated" nature of 4-nitrophenyl esters stems from the electron-withdrawing properties of the nitro group, which increases the acidity of the phenolic proton. acs.org The pKa of 4-nitrophenol is approximately 7.15, making it significantly more acidic than phenol itself. wikipedia.orgacs.orgnih.gov This enhanced acidity facilitates the departure of the 4-nitrophenoxide anion, rendering the ester's carbonyl carbon more susceptible to nucleophilic attack.

For specific applications, other activated phenol derivatives can be synthesized. For instance, the dibromination of 4-nitrophenol can be carried out using bromine in glacial acetic acid to produce 2,6-dibromo-4-nitrophenol, a different activated phenol. orgsyn.org The choice of the activating phenol can be guided by factors like desired reactivity, stability, and solubility. Aromatic carboxylate esters derived from phenols like 4-nitrophenol are often preferred over other activated esters due to their relative stability and resistance to hydrolysis. acs.orgnih.gov

Optimization of Reaction Conditions for Ester Formation

The esterification to form this compound can be achieved by reacting a derivative of 2-bromopropanoic acid (like 2-bromopropionyl chloride or 2-bromopropionyl bromide) with 4-nitrophenol or its corresponding salt, sodium 4-nitrophenoxide. manchester.ac.ukacs.org The optimization of reaction conditions is crucial for maximizing yield and purity.

Key parameters that are typically optimized include the choice of solvent, coupling agent, temperature, and reaction time. Common solvents for such esterifications include tetrahydrofuran (B95107) (THF), ethyl acetate (B1210297), pyridine, and dimethylformamide (DMF). acs.orgnih.govthieme-connect.de For instance, THF has been found to be a suitable solvent for the synthesis of 4-nitrophenyl activated esters from acid chlorides, allowing reactions to reach completion within hours. acs.orgnih.gov

In many laboratory-scale syntheses, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate the esterification between the carboxylic acid and the phenol. thieme-connect.de A general procedure involves dissolving the N-protected amino acid and 4-nitrophenol in a suitable solvent like ethyl acetate at 0°C, followed by the addition of DCC. thieme-connect.de

The reaction temperature also plays a significant role. While some reactions proceed efficiently at room temperature, others may require cooling to control exotherms and minimize side reactions, or heating to drive the reaction to completion. acs.orgnih.gov For example, in the synthesis of certain activated esters, running the reaction at lower temperatures (e.g., -78 °C vs. 4 °C) showed a small influence on the yield of the second substitution. nih.gov

The following table summarizes optimized conditions for related esterification reactions, providing a framework for the synthesis of this compound.

ParameterConditionRationale / ObservationSource
Solvent Tetrahydrofuran (THF)Found to be a suitable solvent, facilitating reaction completion in <6 hours for nitrophenol activated esters. acs.orgnih.gov
Coupling Agent Dicyclohexylcarbodiimide (DCC)Commonly used for preparing 4-nitrophenyl esters from carboxylic acids and 4-nitrophenol. thieme-connect.de
Base Pyridine / TriethylamineUsed to neutralize acid byproducts, such as HCl, when starting from an acid chloride. biorxiv.orgorgsyn.org
Temperature 0°C to Room TemperatureA common range for DCC-mediated couplings to control the reaction rate and minimize side products. thieme-connect.de
Reactants 2-bromopropionyl chloride and sodium 4-nitrophenoxideA direct method where the salt of the phenol is used as the nucleophile. manchester.ac.uk

Development of Stereoselective Synthetic Pathways for this compound

The 2-bromopropanoate moiety contains a chiral center at the C2 position, meaning the compound can exist as (R)- and (S)-enantiomers. The development of stereoselective synthetic methods is critical for applications where a single enantiomer is required.

Enantioselective Esterification Methods

Enantioselective synthesis aims to produce a single enantiomer of the target molecule. One of the most effective strategies for resolving racemic 2-halopropionic acids is through enzyme-catalyzed asymmetric esterification. google.com

Lipases, particularly from Candida species like Candida cylindracea (often referred to as Candida rugosa), have demonstrated high stereospecificity in organic media. google.comresearchgate.netscispace.com These enzymes can selectively catalyze the esterification of one enantiomer from a racemic mixture of 2-bromopropanoic acid, leaving the other enantiomer unreacted. This kinetic resolution allows for the separation of the esterified product from the remaining acid. The enantioselectivity of these enzymatic reactions can be influenced by factors such as the solvent and the water content of the reaction medium. researchgate.netscispace.com

Another approach involves starting with an enantiomerically pure precursor. For example, a synthetic route could begin with commercially available (S)-2-bromopropanoic acid. nih.gov However, attempts to synthesize enantiopure this compound by reacting enantiopure 2-bromopropionyl chloride with sodium 4-nitrophenoxide have been shown to result in racemization at the chiral center under the specified reaction conditions. manchester.ac.uk This highlights a significant challenge in maintaining stereochemical integrity during the synthesis.

The following table presents research findings on enantioselective methods applicable to 2-bromopropanoic acid derivatives.

MethodEnzyme/ReagentKey FindingSource
Enzymatic Kinetic Resolution Candida cylindracea lipaseSelectively esterifies one enantiomer of racemic 2-halopropionic acid in an organic medium. google.com
Enzymatic Esterification Candida rugosa lipaseEnantioselectivity is dependent on the water content in the non-conventional media (organic solvents, ionic liquids). scispace.com
Chiral Precursor Synthesis (S)-2-bromopropanoic acidCan be used as a starting material for a two-step protocol to prepare C2-symmetric ligands without racemization. nih.gov
Chemical Esterification Enantiopure 2-bromopropionyl chlorideReaction with sodium 4-nitrophenoxide led to racemization of the final product. manchester.ac.uk

Diastereoselective Synthesis Approaches

Diastereoselective synthesis is relevant when creating a molecule with a second chiral center, resulting in diastereomers. While this compound itself only has one stereocenter, these principles are crucial when it is used as a synthon to react with other chiral molecules.

A common strategy involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. For example, Evans auxiliaries (oxazolidinones) are widely used to direct diastereoselective alkylation, aldol (B89426), and acylation reactions. manchester.ac.uk In a related context, the enantioselective aldol reaction of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from ethyl 2-bromopropionate has been achieved using chiral oxazaborolidinones, yielding products with a high degree of stereoselectivity. acs.org

Another approach is substrate-controlled diastereoselection, where a pre-existing chiral center in the molecule influences the creation of a new stereocenter. For instance, the Pauson-Khand cycloaddition of sulfonimidoyl-substituted γ,δ-unsaturated α-amino acid esters carrying a substituent at the β-position has been shown to be highly diastereoselective. acs.org

While direct examples of diastereoselective synthesis yielding this compound derivatives are not prominent in the literature, the established principles of using chiral auxiliaries or substrate-controlled reactions are broadly applicable.

Scale-Up Considerations and Process Optimization in this compound Synthesis

Transitioning the synthesis of this compound from the laboratory bench to a larger, industrial scale introduces a new set of challenges that require careful process optimization. The goal is to develop a safe, efficient, cost-effective, and reproducible manufacturing process.

Key considerations for scale-up include:

Process Mass Intensity (PMI): This metric quantifies the efficiency of a chemical process by comparing the total mass of materials used (solvents, reagents, process water) to the mass of the final product. A key goal in process optimization is to lower the PMI, for example, by using more concentrated reaction mixtures or reducing the number of purification steps. acs.org

Reactor Design and Productivity: The choice of reactor and operating conditions is critical. For instance, in the related synthesis of paracetamol from 4-nitrophenol, a two-stage packed-bed reactor allowed for the intensification of the process, greatly increasing reactor productivity by enabling higher reaction concentrations. acs.org

Reagent and Catalyst Selection: On a large scale, the cost, availability, and safety of reagents are paramount. While DCC is a useful lab-scale reagent, its cost and the formation of dicyclohexylurea (DCU) as a byproduct can complicate large-scale purifications. Alternative, more atom-economical coupling agents or catalytic methods are often sought. If enzymatic methods are used, the production, stability, and recovery of the biocatalyst become major optimization points. elsevier.es

Purification: Recrystallization is an effective and scalable purification method for crystalline solids like 4-nitrophenyl esters. acs.orgnih.gov Optimizing the crystallization solvent and conditions is crucial for achieving high purity and yield on a large scale.

Automation: For syntheses involving hazardous materials or requiring precise control, such as in radiochemistry, automated synthesis modules can improve reproducibility, safety, and efficiency. rsc.org

A successful scale-up was demonstrated for a related Fe-catalyzed reductive coupling, which yielded over a gram of the desired product, establishing a prognosis for larger-scale production. escholarship.org These principles of optimizing reaction concentration, purification, and reactor technology are directly applicable to the industrial synthesis of this compound.

Reaction Mechanisms and Kinetic Studies of 4 Nitrophenyl 2 Bromopropanoate

Nucleophilic Acyl Substitution Pathways of the Ester Moiety

The 4-nitrophenyl ester group is a highly reactive moiety that readily undergoes nucleophilic acyl substitution. This class of reactions proceeds through a common mechanistic framework involving the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the 4-nitrophenoxide leaving group. libretexts.org The electron-withdrawing nature of the 4-nitrophenyl group enhances the electrophilicity of the carbonyl carbon, making it particularly susceptible to nucleophilic attack.

Mechanisms of Hydrolysis (Acid- and Base-Catalyzed)

The hydrolysis of 4-nitrophenyl 2-bromopropanoate (B1255678), the cleavage of the ester bond by water, can be catalyzed by either acid or base.

In both acid- and base-catalyzed hydrolysis of esters like 4-nitrophenyl 2-bromopropanoate, the most common mechanism involves cleavage of the acyl-oxygen bond (the bond between the carbonyl carbon and the ester oxygen). epa.gov This pathway, known as the BAC2 mechanism in base-catalyzed hydrolysis, is favored due to the stability of the resulting 4-nitrophenoxide anion, a good leaving group. epa.govemerginginvestigators.org Under acidic conditions, the AAC2 mechanism prevails, where the carbonyl oxygen is first protonated, activating the carbonyl group toward nucleophilic attack by water. libretexts.org

A key feature of nucleophilic acyl substitution reactions is the formation of a transient tetrahedral intermediate. libretexts.orgyoutube.com In the hydrolysis of this compound, a water molecule (in acid-catalyzed hydrolysis) or a hydroxide (B78521) ion (in base-catalyzed hydrolysis) attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgyoutube.commolaid.com This high-energy intermediate then collapses, expelling the 4-nitrophenoxide leaving group to form the carboxylic acid product. mdpi.comresearchgate.net The stability of the 4-nitrophenoxide anion makes its expulsion a rapid process. mdpi.com The rate-determining step can be either the formation of the tetrahedral intermediate or its breakdown, depending on the specific reaction conditions and the nature of the nucleophile. acs.org

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve reacting the ester with an alcohol (R'OH) to form a new ester (2-bromopropanoic acid R'-ester) and 4-nitrophenol (B140041). This reaction can be catalyzed by either acids or bases. Studies on similar systems, such as the transesterification of octyl 2-bromopropanoate with ethanol, have been documented. science.govscience.gov The efficiency of such reactions can be influenced by factors like the nature of the alcohol and the catalyst used. science.govscience.gov

Aminolysis Reactions and Amide Bond Formation

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. The reaction of this compound with an amine (R'NH2) would yield N-R'-2-bromopropanamide and 4-nitrophenol. The high reactivity of 4-nitrophenyl esters makes them effective acylating agents for amines. koreascience.kr

Kinetic studies on the aminolysis of similar 4-nitrophenyl esters have shown that the reaction typically proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. acs.org The rate-determining step can vary from the formation of this intermediate to its breakdown, depending on the basicity of the attacking amine. acs.org For instance, in the reaction of S-4-nitrophenyl thiobenzoates with secondary alicyclic amines, a change in the rate-determining step is observed with increasing amine basicity. acs.org The Brønsted-type plot, which correlates the reaction rate with the pKa of the amine, is a valuable tool for elucidating these mechanistic details. nih.gov Linear Brønsted plots with significant βnuc values often suggest that the breakdown of the tetrahedral intermediate is rate-determining. koreascience.kr

Reactivity Profile of the 2-Bromopropanoate Group

The 2-bromopropanoate portion of the molecule also possesses a reactive center: the carbon atom bearing the bromine atom. This α-bromo ester can participate in nucleophilic substitution reactions where the bromide ion acts as a leaving group.

The presence of the adjacent carbonyl group influences the reactivity at the C-2 position. Nucleophilic attack at this position can lead to the displacement of the bromide ion, forming a new carbon-nucleophile bond. The enantioselective synthesis of certain compounds has utilized reactions at this stereocenter. acs.org For example, enantioselective aldol (B89426) reactions of a racemic aldehyde with silylketene acetals derived from ethyl 2-bromopropionate have been reported to proceed with a high degree of enantioselectivity. acs.org

Kinetic studies comparing the reactivity of related α-halo esters have been conducted. For example, the hydrolysis of 4-nitrophenyl 2-bromopropionate and 4-nitrophenyl 2-fluoropropionate has been monitored to assess the activity of lipase (B570770) mutants. manchester.ac.uk Such studies highlight the influence of the halogen substituent on the reactivity of the ester.

Nucleophilic Substitution Reactions (SN1 and SN2) at the Bromine Center

The carbon atom attached to the bromine is a secondary carbon, making it susceptible to both SN1 and SN2 reaction mechanisms. The choice between these pathways is governed by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

In an SN2 reaction , a nucleophile directly attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. For instance, the reaction of this compound with fluoride (B91410) ions to produce 4-nitrophenyl 2-fluoropropionate is a documented example of a nucleophilic substitution, likely proceeding through an SN2 mechanism, especially given the use of a good nucleophile like F⁻. acs.orgnih.gov

Conversely, an SN1 reaction would proceed through a two-step mechanism involving the formation of a secondary carbocation intermediate after the departure of the bromide ion. This pathway is favored by polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate, and by weaker nucleophiles. The stability of the secondary carbocation is a critical factor; while not as stable as a tertiary carbocation, it can still be formed under appropriate conditions. Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of SN1 processes. libretexts.org

Elimination Reactions (E1 and E2)

In competition with substitution reactions, this compound can also undergo elimination reactions to form 4-nitrophenyl acrylate.

The E2 mechanism is a one-step process where a strong, sterically hindered base removes a proton from the carbon adjacent to the bromine-bearing carbon, simultaneously with the departure of the bromide ion. This concerted mechanism is favored by high concentrations of a strong, non-nucleophilic base.

The E1 mechanism , like the SN1 mechanism, proceeds through a carbocation intermediate. After the formation of the carbocation, a weak base (which can be the solvent) removes an adjacent proton to form the double bond. E1 reactions are favored by conditions that also favor SN1 reactions, namely polar protic solvents and good leaving groups.

Radical Chemistry and Related Transformations

While less common for this type of substrate under typical ionic conditions, the carbon-bromine bond can undergo homolytic cleavage under the influence of radical initiators (e.g., UV light or radical precursors like AIBN). This would generate a secondary radical at the 2-position of the propanoate chain. This radical could then participate in various radical chain reactions, such as polymerization or reaction with radical scavengers. However, specific studies on the radical chemistry of this compound are not extensively documented in the literature.

Influence of the 4-Nitrophenyl Moiety on Reactivity

The 4-nitrophenyl group is not merely a passive spectator in the reactions of this compound. Its powerful electron-withdrawing nature significantly influences the reactivity of the entire molecule.

Electronic Effects on Leaving Group Ability

The 4-nitrophenyl group, through its strong electron-withdrawing properties, has a profound effect on the ester functionality. In reactions involving nucleophilic acyl substitution at the carbonyl carbon, the 4-nitrophenoxide ion is an excellent leaving group. sigmaaldrich.com Its stability is enhanced by the delocalization of the negative charge onto the nitro group through resonance. This makes the ester carbonyl highly susceptible to nucleophilic attack.

Resonance and Inductive Effects

The nitro group exerts a strong -I (inductive) and -R (resonance) effect. The inductive effect withdraws electron density through the sigma bonds of the benzene (B151609) ring and the ester linkage. The resonance effect withdraws electron density from the pi system of the benzene ring, which in turn affects the ester group. These combined effects make the carbonyl carbon more electrophilic and also influence the acidity of the alpha-protons on the propanoate chain, which is relevant for elimination reactions.

Kinetic Analysis of this compound Reactions

A quantitative understanding of the reactivity of this compound can be achieved through kinetic studies. While specific kinetic data for this compound is sparse in the public domain, we can infer expected trends based on related systems.

For an SN2 reaction, the rate law would be second order, depending on the concentrations of both the substrate and the nucleophile: Rate = k[this compound][Nucleophile].

For an SN1 reaction, the rate law would be first order, dependent only on the concentration of the substrate, as the formation of the carbocation is the rate-determining step: Rate = k[this compound].

Kinetic studies on the solvolysis of similar compounds, such as p-nitrophenyl chloroformate, have shown a significant dependence on the solvent's nucleophilicity and ionizing power, consistent with a bimolecular mechanism. mdpi.com A similar detailed kinetic analysis of this compound under various conditions would be necessary to definitively establish the operative mechanisms and the factors that control them.

Below is a hypothetical data table illustrating the kind of results one might expect from a kinetic study of the substitution reaction of this compound with a given nucleophile in different solvents.

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Hexane1.91
Diethyl Ether4.315
Acetone21500
Acetonitrile3720,000
Dimethyl Sulfoxide (DMSO)471,000,000

This table is illustrative and does not represent actual experimental data for this compound. It demonstrates the expected trend of increasing reaction rate with increasing solvent polarity for a typical SN2 reaction.

Determination of Rate Constants and Activation Parameters

The kinetics of reactions involving this compound, such as hydrolysis or aminolysis, are commonly investigated to determine rate constants and elucidate reaction mechanisms. These studies often rely on spectrophotometry, as the hydrolysis or aminolysis of the ester releases the 4-nitrophenoxide ion, which has a distinct yellow color and strong absorbance at a specific wavelength (around 400-415 nm), allowing for continuous monitoring of its formation. semanticscholar.orgacs.orgacs.org

The reaction is typically conducted under pseudo-first-order conditions, where the concentration of the nucleophile (e.g., an amine or hydroxide) is in large excess compared to the ester. beilstein-journals.org This simplifies the rate law, and the observed pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance versus time. acs.org The second-order rate constant (k_N) is then calculated by dividing k_obs by the concentration of the nucleophile.

The following interactive table illustrates hypothetical kinetic data for the hydrolysis of this compound at different temperatures.

Activation Parameters: By measuring the rate constant at several different temperatures, key thermodynamic activation parameters, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be determined using the Arrhenius equation or its formulation in transition state theory (the Eyring equation). frontiersin.orgresearchgate.net These parameters provide deeper insight into the transition state of the rate-determining step. For instance, a large negative activation entropy might suggest a highly ordered, associative transition state, which is characteristic of a bimolecular (S_N2-like) mechanism.

Hammett Linear Free-Energy Relationships

The Hammett equation, a cornerstone of physical organic chemistry, provides a powerful tool for understanding how electronic effects of substituents influence reaction rates and equilibria. wikipedia.orgic.ac.uk The equation is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for a reaction with a substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. scribd.com

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. wikipedia.org

While this compound itself does not have a substitutable aromatic ring on the acyl portion, the principles of Hammett analysis are frequently applied to analogous systems, such as substituted 4-nitrophenyl benzoates, to understand the reaction mechanism. koreascience.krresearchgate.netkoreascience.kr In these studies, substituents are varied on the benzoyl ring.

A plot of log(k/k₀) versus σ for a series of reactions should yield a straight line if the reaction proceeds through the same mechanism for all substituents. koreascience.kr

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. This implies a buildup of negative charge (or a decrease in positive charge) in the transition state relative to the ground state. For nucleophilic attack on the carbonyl carbon of an ester, a positive ρ value is expected, as electron-withdrawing groups make the carbonyl carbon more electrophilic and stabilize the negatively charged tetrahedral intermediate. wikipedia.org

The magnitude of ρ reflects the extent of charge development in the transition state. scribd.com

In some cases, Hammett plots for aminolysis or hydrolysis of esters are non-linear. koreascience.krresearchgate.net A concave downward or upward curve can signify a change in the rate-determining step (RDS) as the electronic nature of the substituent is varied. koreascience.krkoreascience.kr For example, the RDS might shift from the initial nucleophilic attack to the subsequent collapse of the tetrahedral intermediate. semanticscholar.orgresearchgate.net

The table below shows hypothetical data for the reaction of various substituted benzoyl esters, illustrating the Hammett relationship.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a definitive method used to trace the path of atoms through a reaction, providing unambiguous evidence for a proposed mechanism. nih.govyoutube.com By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹⁸O for ¹⁶O, or ¹⁴C for ¹²C), the position of that specific atom can be determined in the products using techniques like mass spectrometry or NMR spectroscopy. libretexts.org

For the hydrolysis of an ester like this compound, a key mechanistic question is whether the cleavage occurs at the acyl-oxygen bond (the bond between the carbonyl carbon and the phenoxy oxygen) or the alkyl-oxygen bond (the bond between the phenoxy oxygen and the aromatic ring). The standard base-catalyzed hydrolysis mechanism for esters (B_AC2) involves nucleophilic attack at the carbonyl carbon, leading to acyl-oxygen cleavage. masterorganicchemistry.comdalalinstitute.com

An isotopic labeling experiment using ¹⁸O-labeled water (H₂¹⁸O) can verify this pathway.

If the reaction proceeds via acyl-oxygen cleavage (B_AC2 mechanism): The ¹⁸O from the water will be incorporated into the carboxyl group of the resulting 2-bromopropanoic acid, and the 4-nitrophenol product will contain no ¹⁸O. masterorganicchemistry.comyoutube.com

If the reaction were to proceed via alkyl-oxygen cleavage (B_AL2 mechanism): The ¹⁸O would be incorporated into the 4-nitrophenol product, and the carboxylic acid would remain unlabeled.

The following table outlines a hypothetical isotopic labeling study for the hydrolysis of this compound.

Furthermore, kinetic isotope effects (KIEs), where the rate of reaction changes upon isotopic substitution at a particular position, can provide information about bond-breaking or bond-forming events in the transition state. nih.govnih.gov For example, substituting the α-hydrogen with deuterium (B1214612) could probe the transition state of a competing elimination reaction.

Advanced Spectroscopic and Structural Elucidation of 4 Nitrophenyl 2 Bromopropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers primary structural information. In the ¹H NMR spectrum of a related compound, 4-nitrophenyl 2-bromo-2-methylpropanoate, the protons on the benzene (B151609) ring appear as doublets at 7.3 ppm and 8.31 ppm, with a coupling constant of 9.2 Hz. nih.govresearchgate.net The two methyl groups show a singlet at 2.08 ppm. nih.govresearchgate.net

For 4-Nitrophenyl 2-bromopropanoate (B1255678), the expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton (CH) adjacent to the bromine, and the methyl (CH₃) protons. The aromatic protons would likely appear as two doublets due to the para-substitution pattern of the nitro group. The methine proton would be a quartet, split by the adjacent methyl protons, and the methyl protons would appear as a doublet, split by the methine proton.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are influenced by the electronegativity of nearby atoms and the hybridization of the carbon. libretexts.org For instance, carbons bonded to electronegative atoms like oxygen or bromine will be deshielded and appear at a lower field. libretexts.org Carbonyl carbons (C=O) are characteristically found at the low-field end of the spectrum, typically between 160 and 220 ppm. libretexts.org

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide further connectivity information, crucial for unambiguous structural assignment. sdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For 4-Nitrophenyl 2-bromopropanoate, a COSY spectrum would show a cross-peak between the methine proton and the methyl protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). sdsu.edu This allows for the direct assignment of a proton's signal to its attached carbon's signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the methine proton and the carbonyl carbon, as well as the aromatic carbons.

The following table summarizes the expected NMR data for this compound based on general principles and data from similar compounds.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
Aromatic Protons (ortho to NO₂)~8.2~125COSY with other aromatic protons; HMBC to carbonyl carbon and other aromatic carbons.
Aromatic Protons (ortho to Ester)~7.2~122COSY with other aromatic protons; HMBC to carbonyl carbon and other aromatic carbons.
Methine Proton (-CHBr)~4.5 (quartet)~40COSY with methyl protons; HSQC to CHBr carbon; HMBC to carbonyl carbon.
Methyl Protons (-CH₃)~1.9 (doublet)~20COSY with methine proton; HSQC to CH₃ carbon; HMBC to CHBr carbon.
Carbonyl Carbon (C=O)-~170HMBC to methine proton and aromatic protons.
Aromatic Carbon (C-NO₂)-~145HMBC from aromatic protons.
Aromatic Carbon (C-O)-~155HMBC from aromatic protons.

Conformational Analysis via Coupling Constants and NOE Studies

The three-dimensional arrangement of atoms, or conformation, can be investigated using NMR techniques. Coupling constants (J-values) obtained from high-resolution ¹H NMR spectra can provide information about the dihedral angles between adjacent protons, which helps in determining the preferred conformation of the molecule in solution.

Nuclear Overhauser Effect (NOE) studies, such as in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provide information about the spatial proximity of protons. If two protons are close in space (typically within 5 Å), a cross-peak will be observed in the NOESY spectrum, even if they are not directly bonded. This data is crucial for determining the three-dimensional structure and preferred conformations of the molecule in solution. copernicus.org For this compound, NOE studies could reveal the spatial relationship between the propanoate side chain and the nitrophenyl ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. acdlabs.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. escholarship.org For this compound (C₉H₈BrNO₄), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Fragmentation Pathway Analysis (e.g., MS/MS) for Structural Confirmation

In mass spectrometry, molecules can fragment into smaller, charged pieces. tutorchase.com The pattern of these fragments is unique to the molecule's structure and can be used for confirmation. Tandem mass spectrometry (MS/MS) is used to isolate a specific ion (the parent ion) and then fragment it to observe the resulting daughter ions. tutorchase.com

The fragmentation of this compound would likely involve several key pathways:

Cleavage of the ester bond: This is a common fragmentation pathway for esters and would result in the formation of a 4-nitrophenoxide ion and a 2-bromopropionyl cation, or a 4-nitrophenyl radical and a 2-bromopropionyl radical cation.

Loss of the bromine atom: The C-Br bond can break, leading to a fragment ion with a mass corresponding to the loss of a bromine atom.

Fragmentation of the propanoate chain: The propanoate chain itself can fragment, for example, by loss of a methyl radical or carbon monoxide.

Fragmentation of the nitro group: The nitro group can also fragment, for example, by loss of NO or NO₂.

The analysis of these fragmentation patterns provides strong evidence for the proposed structure of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov

Infrared (IR) Spectroscopy: In the IR spectrum of a related compound, 4-nitrophenyl 2-bromo-2-methylpropanoate, characteristic absorption bands were observed at 1753 cm⁻¹ (C=O stretch), 1615 and 1592 cm⁻¹ (benzene ring), and 1521 cm⁻¹ (NO₂). nih.govresearchgate.net For this compound, similar characteristic peaks are expected. The strong absorption band for the carbonyl group (C=O) of the ester is a key diagnostic feature. The nitro group (NO₂) will show strong symmetric and asymmetric stretching vibrations. The C-Br bond will also have a characteristic absorption in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. spectroscopyonline.com It is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional information about the vibrations of the aromatic ring and the C-C and C-Br bonds.

The following table summarizes the expected vibrational frequencies for key functional groups in this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching~1750
Nitro (NO₂)Asymmetric Stretching~1520
Nitro (NO₂)Symmetric Stretching~1350
Aromatic C=CStretching~1600, ~1475
C-O (Ester)Stretching~1200
C-BrStretching~600-700

Characteristic Vibrational Modes of Ester, Bromo, and Nitrophenyl Groups

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the key vibrational modes are associated with the ester, bromo, and nitrophenyl moieties.

While specific spectral data for this compound is not extensively published, the expected vibrational frequencies can be inferred from closely related structures and established group frequency correlations. For instance, the IR spectrum of the analogous compound, 4-nitrophenyl 2-bromo-2-methylpropanoate, shows characteristic peaks at 1753 cm⁻¹ for the C=O stretch of the ester, 1615 and 1592 cm⁻¹ for the benzene ring, and 1521 cm⁻¹ for the asymmetric stretching of the nitro group. nih.gov

Based on this and other known data for similar compounds, the following table summarizes the expected characteristic vibrational modes for this compound:

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
Ester C=O stretching1750 - 1770Strong intensity in IR. The position is influenced by the electron-withdrawing nature of the nitrophenyl group.
C-O stretching (ester)1200 - 1300Strong intensity in IR.
Bromoalkane C-Br stretching500 - 600Weak to medium intensity in IR.
Nitrophenyl Asymmetric NO₂ stretching1515 - 1560Strong intensity in IR and Raman. esisresearch.orgresearchgate.net
Symmetric NO₂ stretching1345 - 1385Strong intensity in IR and Raman. esisresearch.orgresearchgate.net
C-N stretching~1111As seen in p-nitrophenyl-functionalized graphene. researchgate.net
Aromatic C-H stretching3000 - 3100Medium to weak intensity.
Aromatic C=C stretching1450 - 1620Multiple bands of varying intensity.

These vibrational frequencies provide a spectroscopic fingerprint for the molecule, confirming the presence of its key functional groups.

Conformational Insights from IR/Raman Spectra

While IR and Raman spectra are primarily used for functional group identification, they can also offer insights into the conformational preferences of a molecule. The exact positions and shapes of vibrational bands can be influenced by the molecule's three-dimensional structure. For this compound, the rotational freedom around the C-O ester bond and the C-C bonds of the propanoate chain leads to different possible conformers.

In related nitrophenyl compounds, the dihedral angle between the nitro group and the phenyl ring is often small, suggesting a tendency towards planarity to maximize conjugation. nih.gov However, intermolecular forces in the solid state can cause significant twisting. mdpi.comnih.gov The vibrational spectra of different conformers would exhibit subtle shifts in key stretching and bending frequencies. Computational studies, in conjunction with experimental IR and Raman data, can help to identify the most stable conformers in different phases.

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, analysis of related compounds allows for predictions of its likely solid-state characteristics.

Determination of Absolute Configuration (if applicable)

This compound possesses a chiral center at the second carbon of the propanoate chain. Therefore, it can exist as two enantiomers, (R)- and (S)-4-nitrophenyl 2-bromopropanoate. If a single enantiomer is crystallized in a chiral space group, X-ray crystallography can be used to determine its absolute configuration using anomalous dispersion effects. This technique is crucial for unequivocally assigning the stereochemistry of chiral molecules.

Intermolecular Interactions in the Crystalline State

The crystal packing of this compound would be governed by a variety of intermolecular interactions. Based on the crystal structures of similar nitrophenyl compounds, the following interactions are expected to be significant:

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and aliphatic C-H donors and the oxygen atoms of the nitro and ester groups are likely to play a major role in the crystal packing, often forming chains or sheets of molecules. nih.govnih.goviucr.orgelsevier.com

π-π Stacking Interactions: The electron-deficient nitrophenyl rings can engage in π-π stacking interactions with adjacent rings, contributing to the stability of the crystal lattice. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region that interacts with nucleophilic atoms like the oxygen of a nitro or carbonyl group on a neighboring molecule. nih.gov

These interactions collectively determine the crystal lattice energy and the macroscopic properties of the solid. In the crystal structure of 4-nitrophenyl 4-bromobenzoate, for instance, molecules are linked into chains by weak C-H···O hydrogen bonds and Br···O contacts. nih.gov

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules in solution. nih.govbiologic.netjasco-global.comscribd.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jasco-global.com For this compound, electronic transitions associated with the nitrophenyl chromophore would give rise to CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center and the preferred conformation of the molecule in solution. hebmu.edu.cn

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. jasco-global.com The shape of the ORD curve, particularly in the vicinity of an absorption band (anomalous dispersion), is characteristic of the enantiomer and can be used to determine the absolute configuration by comparison with known compounds or through the application of empirical rules.

Both CD and ORD are highly sensitive to the three-dimensional structure of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD and ORD spectra for the (R) and (S) enantiomers of this compound. nih.govmdpi.com By comparing the calculated spectra with the experimental data, the absolute configuration of a sample can be confidently assigned.

Computational and Theoretical Chemistry Studies of 4 Nitrophenyl 2 Bromopropanoate

Quantum Mechanical (QM) Calculations on Electronic Structure

Quantum mechanical calculations are foundational to modern computational chemistry, offering a detailed description of electron distribution and its consequences on molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining optimized molecular geometry and various electronic properties. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

The geometry optimization of 4-Nitrophenyl 2-bromopropanoate (B1255678) would start with an initial structure, which is then iteratively adjusted to find the lowest energy arrangement of atoms on the potential energy surface. Experimental data from similar compounds, such as 4-Nitrophenyl 2-bromo-2-methylpropanoate, can provide a reliable starting point for these calculations. In this related structure, X-ray diffraction shows that the plane of the nitro group is nearly coplanar with the benzene (B151609) ring, while the carboxylate group is significantly twisted out of the plane by about 60.5°. nih.govresearchgate.net A similar conformation is expected for 4-Nitrophenyl 2-bromopropanoate, as this rotation minimizes steric hindrance.

Key electronic properties such as the dipole moment and total energy can also be calculated. The presence of the strongly electron-withdrawing nitro group (-NO₂) and the ester functionality results in a significant molecular dipole moment, indicating an asymmetric distribution of electron density.

Table 1: Predicted Geometrical and Electronic Properties (DFT B3LYP/6-311G(d,p))

ParameterPredicted ValueDescription
Bond Lengths (Å)
C=O~1.20 ÅTypical carbonyl double bond length.
C-O (ester)~1.35 ÅEster single bond, shorter due to resonance.
C-Br~1.94 ÅStandard carbon-bromine single bond length.
N-O (nitro)~1.22 ÅCharacteristic bond length in a nitro group.
**Bond Angles (°) **
O=C-O~123°Angle within the ester group.
C-C-Br~110°Tetrahedral angle around the chiral carbon.
Dihedral Angles (°)
O=C-O-C (ester plane vs. ring)~60-70°Rotation to minimize steric clash.
C-C-N-O (nitro plane vs. ring)~0-10°Near-coplanar arrangement favored by resonance.
Electronic Properties
Dipole Moment~4-5 DebyeHigh value due to polar nitro and ester groups.
Total EnergyVaries with basis setA measure of the molecule's stability.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. edu.krd The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a large gap suggests high stability and low reactivity. edu.krd

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-nitrophenyl ring system. In contrast, the LUMO is anticipated to be distributed over the electron-deficient nitro group and the electrophilic carbonyl carbon of the ester. This distribution makes the molecule susceptible to nucleophilic attack at the carbonyl carbon.

Charge distribution analysis, often performed using methods like Mulliken population analysis, quantifies the partial charge on each atom. uni-muenchen.de This analysis helps identify electrophilic and nucleophilic sites. For this compound, the carbon atom of the carbonyl group and the nitrogen atom of the nitro group are expected to carry significant partial positive charges, making them electrophilic. The oxygen atoms of the carbonyl and nitro groups, along with the bromine atom, will carry partial negative charges. emerginginvestigators.org

Table 2: Predicted Frontier Orbital Energies and Mulliken Charges

ParameterPredicted ValueSignificance
Frontier Orbitals
HOMO Energy~ -7.5 to -8.5 eVEnergy of the outermost electron-donating orbital.
LUMO Energy~ -2.0 to -3.0 eVEnergy of the lowest electron-accepting orbital.
HOMO-LUMO Gap (ΔE)~ 4.5 to 5.5 eVIndicates high kinetic stability. edu.krd
Mulliken Charges (e)
Carbonyl Carbon (C=O)+0.4 to +0.6Highly electrophilic site.
Carbonyl Oxygen (C=O)-0.4 to -0.6Nucleophilic site.
Nitro Group Nitrogen (N)+0.5 to +0.7Electrophilic site due to attached oxygens.
Nitro Group Oxygens (O)-0.3 to -0.5Nucleophilic sites.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more internal coordinates, such as bond lengths, angles, or dihedral angles. uni-muenchen.deq-chem.com For this compound, a relaxed PES scan would involve systematically rotating a specific dihedral angle (e.g., the O=C-O-C angle of the ester linkage) while optimizing the rest of the molecule's geometry at each step. molcalx.com.cn Plotting the energy at each step generates a profile of the energy landscape, revealing energy minima (stable conformers) and energy maxima (transition states for rotation). uni-muenchen.de

The PES scan helps identify the most stable conformers, which correspond to the lowest energy points on the surface. q-chem.com The stability of different conformers of this compound is primarily governed by steric interactions. The key rotatable bonds are the C-O bond linking the propanoate to the phenyl ring and the C-C bond within the propanoate moiety. The bulky bromine atom and the methyl group on the chiral carbon create significant steric hindrance. The most stable conformer will be the one that minimizes the repulsion between these groups and the aromatic ring. libretexts.org This is typically an anti-periplanar or gauche arrangement, where the bulkiest groups are positioned as far from each other as possible.

Modeling of Reaction Pathways and Transition States

Computational chemistry is invaluable for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states. A common and important reaction for 4-nitrophenyl esters is nucleophilic acyl substitution, such as hydrolysis. koreascience.kr

The mechanism for this reaction is generally accepted to proceed through a two-step pathway involving a tetrahedral addition intermediate. koreascience.kr

Step 1: Nucleophilic Attack. A nucleophile (e.g., a hydroxide (B78521) ion) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

Step 2: Leaving Group Departure. The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the resonance-stabilized 4-nitrophenolate (B89219) anion.

Computational modeling can locate the transition state (TS) for each step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. researchgate.netsciforum.net For the aminolysis or hydrolysis of similar 4-nitrophenyl esters, studies have shown that the rate-determining step is typically the breakdown of the tetrahedral intermediate (Step 2). koreascience.kr The calculation of the activation energy (the energy difference between the reactants and the highest-energy transition state) allows for the theoretical prediction of reaction rates.

Calculation of Activation Energies and Reaction Free Energies

For reactions involving esters like this compound, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the reaction pathways. sciepub.com These calculations can determine the geometries of reactants, transition states, and products, from which their respective energies can be calculated. The difference in energy between the reactants and the transition state yields the activation energy, a critical factor in understanding reaction kinetics. sciepub.com Similarly, the difference between the free energies of the products and reactants gives the reaction free energy.

Table 1: Hypothetical Calculated Activation and Reaction Free Energies for a Reaction of this compound

Reaction PathwayComputational MethodBasis SetActivation Energy (kcal/mol)Reaction Free Energy (kcal/mol)
SN2 Nucleophilic SubstitutionDFT (B3LYP)6-31G(d)15.2-5.8
E2 EliminationDFT (B3LYP)6-31G(d)18.5-2.1
SN1 Nucleophilic SubstitutionDFT (B3LYP)6-31G(d)25.1-5.8

This table presents hypothetical data for illustrative purposes.

Analysis of Nucleophilic Attack and Leaving Group Departure

Nucleophilic substitution reactions are fundamental in organic chemistry and can proceed through different mechanisms, primarily SN1 and SN2. numberanalytics.com Computational studies are crucial in dissecting these mechanisms for this compound.

In an SN2 reaction , the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs in a single, concerted step. libretexts.org Computational modeling can visualize the transition state of this process, showing the simultaneous bond formation with the nucleophile and bond breaking with the leaving group.

In contrast, an SN1 reaction is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. numberanalytics.com The second step is the rapid attack of the nucleophile on this carbocation. numberanalytics.com Theoretical calculations can determine the stability of the potential carbocation intermediate, providing insight into the likelihood of an SN1 pathway.

The nature of the leaving group is also a critical factor. The 4-nitrophenoxide group in this compound is a relatively good leaving group due to the electron-withdrawing nature of the nitro group, which can stabilize the resulting negative charge. Computational analysis can quantify the stability of the leaving group anion, further clarifying the reaction mechanism. Generally, a better leaving group facilitates both SN1 and SN2 reactions. dalalinstitute.com Kinetic studies of similar esters, such as 4-nitrophenyl acetate (B1210297), show that the mechanism can be stepwise, with the departure of the leaving group occurring after the initial nucleophilic attack. scholaris.ca

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification and analysis.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. faccts.de Computational chemistry can predict the chemical shifts (δ) and coupling constants (J) of NMR-active nuclei, such as ¹H and ¹³C, in this compound.

The chemical shift of a nucleus is influenced by its local electronic environment. libretexts.org Calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can determine the magnetic shielding around each nucleus, from which the chemical shifts can be derived. researchgate.net These predicted shifts can be compared to experimental spectra to aid in peak assignment.

Coupling constants arise from the interaction of nuclear spins through the bonding electrons and provide information about the connectivity of atoms. libretexts.org Theoretical calculations can predict the magnitude of these couplings, which are typically reported in Hertz (Hz). For example, the geminal coupling (²J) between two protons on the same carbon atom and vicinal coupling (³J) between protons on adjacent carbons can be calculated. organicchemistrydata.org

Table 2: Hypothetical Computed ¹H NMR Data for this compound

ProtonComputed Chemical Shift (ppm)Experimental Chemical Shift (ppm)Computed Coupling Constant (Hz)Experimental Coupling Constant (Hz)
H-α (CH)4.654.62³J(Hα-Hβ) = 7.1³J(Hα-Hβ) = 7.0
H-β (CH₃)1.981.95³J(Hβ-Hα) = 7.1³J(Hβ-Hα) = 7.0
Aromatic H (ortho to NO₂)8.258.31³J = 9.0³J = 9.2
Aromatic H (meta to NO₂)7.407.30³J = 9.0³J = 9.2

This table presents hypothetical data for illustrative purposes. Experimental data for a similar compound, 4-Nitrophenyl 2-bromo-2-methylpropanoate, is provided for comparison. nih.govresearchgate.net

Calculated Vibrational Frequencies

Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Computational chemistry can calculate these vibrational frequencies, which correspond to the peaks observed in an IR spectrum. vasp.at These calculations are typically performed using methods like DFT. researchgate.net

The calculated harmonic frequencies are often systematically higher than the experimental fundamental frequencies due to the neglect of anharmonicity and other factors. nist.gov Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data. nist.gov By comparing the calculated and experimental spectra, specific vibrational modes can be assigned to the observed IR peaks, such as the characteristic C=O stretching frequency of the ester group and the symmetric and asymmetric stretches of the nitro group. researchgate.netnih.gov

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch182017581753
Asymmetric NO₂ Stretch157515281521
Symmetric NO₂ Stretch139013481345
C-O Stretch125512171210
C-Br Stretch680659655

This table presents hypothetical data for illustrative purposes. Experimental data for a similar compound, 4-Nitrophenyl 2-bromo-2-methylpropanoate, is provided for comparison. nih.gov

Solvation Effects in Reaction Mechanisms

The solvent in which a reaction is carried out can have a significant impact on the reaction rate and mechanism. nih.gov Computational models can account for these solvation effects in two primary ways: implicitly and explicitly.

Implicit and Explicit Solvent Models

Implicit solvent models , such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a specific dielectric constant. sciepub.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For reactions involving charged species or polar transition states, implicit models can predict changes in activation energies and reaction pathways in different solvents.

Explicit solvent models involve including a number of individual solvent molecules in the computational model. rsc.org This approach is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For reactions where specific interactions with the solvent are crucial, explicit models can offer more accurate insights into the reaction mechanism. For instance, in the hydrolysis of an ester, explicit water molecules can be included to model their role as both a solvent and a reactant.

The choice between an implicit and explicit solvent model depends on the specific system and the level of detail required. Often, a combination of both approaches is used to gain a comprehensive understanding of solvation effects on the reactivity of compounds like this compound.

Influence of Solvent Polarity on Reactivity

The reactivity of this compound in nucleophilic substitution reactions is profoundly influenced by the polarity of the solvent. The solvent's ability to solvate the reactants and the transition state can significantly alter the reaction rate and, in some cases, the reaction mechanism. Computational and theoretical chemistry studies, while not extensively focused on this specific molecule, provide a strong framework for understanding these effects based on research into analogous compounds and reaction types.

The solvolysis of esters like this compound typically proceeds through a nucleophilic substitution pathway. The nature of this pathway, whether it is bimolecular (SN2) or unimolecular (SN1), is a key determinant of how solvent polarity will affect the reaction rate. For a secondary bromoester such as this, both mechanisms are plausible and may even compete.

In a bimolecular (SN2) mechanism, the reaction occurs in a single step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This process involves a transition state where the negative charge is dispersed over the incoming nucleophile and the outgoing leaving group. sciforum.netresearchgate.netmdpi.com Computational studies on SN2 reactions have shown that increasing solvent polarity can decrease the reaction rate when the nucleophile is charged. sciforum.netresearchgate.netmdpi.com This is because polar solvents are more effective at solvating the localized charge on the nucleophilic reactant than the dispersed charge in the transition state, thus increasing the activation energy. sciforum.netresearchgate.netmdpi.com

Conversely, if the reaction proceeds through a unimolecular (SN1) mechanism, the rate-determining step is the formation of a carbocation intermediate. Polar protic solvents, such as water and alcohols, are particularly adept at stabilizing this charged intermediate through hydrogen bonding and strong dipole-dipole interactions. libretexts.org This stabilization lowers the energy of the transition state leading to the carbocation, thereby increasing the reaction rate. libretexts.org

The extended Grunwald-Winstein equation is a powerful tool in physical organic chemistry used to correlate the specific rates of solvolysis reactions with the ionizing power (Y) and nucleophilicity (N) of the solvent:

log(k/k₀) = mY + lN

where k is the rate constant in a given solvent, k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water), 'm' is the sensitivity of the reaction to the solvent's ionizing power, and 'l' is the sensitivity to the solvent's nucleophilicity. numberanalytics.com

Based on these principles, the following trends in reactivity for this compound can be predicted across different solvent types:

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both nucleophiles and ion-stabilizing agents. They are expected to facilitate the reaction, particularly if there is any SN1 character, by solvating the departing bromide ion and the developing positive charge on the carbon. In a purely SN2 context, their high polarity might slightly decrease the rate if the nucleophile is anionic, but their ability to act as the nucleophile in solvolysis often leads to observable reaction rates.

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess strong dipoles but lack acidic protons. They are effective at solvating cations but less so for anions. In an SN2 reaction with an anionic nucleophile, these solvents can enhance the nucleophile's reactivity by not solvating it as strongly as polar protic solvents would, leading to a significant rate increase. ksu.edu.sa

Nonpolar Solvents (e.g., hexane, toluene): Reactions of this type are generally very slow in nonpolar solvents. The high energy of any charged intermediates or transition states in a nonpolar environment leads to a very high activation barrier.

The following interactive table provides hypothetical relative rate constants for the solvolysis of this compound in various solvents, illustrating the expected influence of solvent polarity. The values are normalized relative to the rate in 80% ethanol.

SolventDielectric Constant (ε)Solvent TypePredicted Relative Rate (k_rel)
n-Hexane1.9Nonpolar< 0.01
Toluene2.4Nonpolar0.01
Diethyl Ether4.3Weakly Polar0.05
Acetone21Polar Aprotic0.5
Ethanol24.5Polar Protic0.8
80% Ethanol / 20% Water~30Polar Protic1.00
Methanol33Polar Protic1.2
Acetonitrile37.5Polar Aprotic0.7
Dimethylformamide (DMF)38Polar Aprotic1.5
Dimethyl Sulfoxide (DMSO)47Polar Aprotic2.0
Water80Polar Protic> 5.0 (high SN1 character)

Detailed Research Findings:

Computational studies on model SN2 reactions have consistently shown that the energy profile of the reaction is highly dependent on the solvent environment. iastate.educhemrxiv.org For instance, density functional theory (DFT) calculations on the reaction of a charged nucleophile with an alkyl halide demonstrate that the activation barrier increases with increasing solvent polarity due to the preferential stabilization of the reactant nucleophile over the charge-delocalized transition state. sciforum.netresearchgate.netmdpi.com This supports the prediction that for an SN2-type reaction of this compound with an anionic nucleophile, polar aprotic solvents would be superior to polar protic solvents.

Applications in Advanced Organic Synthesis and Chemical Biology Tools

Utilization as an Activated Acylating Agent in Peptide and Amide Synthesis

The 4-nitrophenyl ester moiety of 4-nitrophenyl 2-bromopropanoate (B1255678) serves as an activated acyl group, making it an effective agent for the formation of amide bonds, a fundamental linkage in peptides and numerous other biologically and synthetically important molecules. The electron-withdrawing nature of the 4-nitrophenyl group makes the ester carbonyl highly susceptible to nucleophilic attack by amines. researchgate.net

In the realm of chemical peptide synthesis, activated esters like 4-nitrophenyl esters have historically played a crucial role. frontiersin.org While methods like solid-phase peptide synthesis (SPPS) often employ other activating agents, the principles of using activated esters are foundational. peptide.comnih.gov The general strategy involves the reaction of the N-terminal amine of a growing peptide chain with the activated ester of the next amino acid to be incorporated. peptide.comosti.gov In the context of 4-nitrophenyl 2-bromopropanoate, it can be used to introduce a 2-bromopropanoyl group onto an amino acid or peptide. This can be a strategic step to install a reactive handle for further functionalization.

The process of peptide synthesis on a solid support begins with the attachment of the first amino acid to the resin. peptide.com To prevent unwanted polymerization, the alpha-amino group and any reactive side chains are protected. peptide.com Following the coupling of an amino acid, the N-alpha protecting group is removed, and the next amino acid is introduced for coupling. peptide.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is achieved. nih.gov

Table 1: General Steps in Solid-Phase Peptide Synthesis (SPPS)
StepDescription
1. Resin Swelling The solid support resin is swelled in a suitable solvent, such as DMF, to ensure optimal reaction conditions. nih.gov
2. Deprotection The temporary protecting group (e.g., Fmoc) on the N-terminus of the resin-bound amino acid is removed, typically with a base like piperidine. frontiersin.orgnih.gov
3. Washing The resin is washed to remove excess reagents and byproducts from the deprotection step. peptide.com
4. Coupling The next amino acid, with its carboxyl group activated (e.g., as a 4-nitrophenyl ester), is added to couple with the free amine on the resin. peptide.comosti.gov
5. Washing The resin is washed again to remove unreacted amino acid and coupling reagents. peptide.com
6. Repeat Cycle Steps 2-5 are repeated until the desired peptide sequence is synthesized. nih.gov
7. Cleavage The completed peptide is cleaved from the resin support, and side-chain protecting groups are removed. peptide.com

Chemoenzymatic peptide synthesis utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds in a stereoselective manner. nih.gov This approach offers a green alternative to purely chemical methods, often proceeding under mild conditions with high yields and reduced use of toxic chemicals. nih.gov

4-Nitrophenyl esters, including this compound, can serve as acyl donors in enzyme-catalyzed peptide synthesis. nih.gov The enzyme, in its catalytic cycle, can form an acyl-enzyme intermediate with the 2-bromopropanoyl group, which is then transferred to the amino group of a nucleophile (an amino acid or peptide). The release of 4-nitrophenol (B140041), a chromogenic compound, can be monitored spectrophotometrically, providing a convenient way to follow the reaction kinetics. researchgate.netnih.gov

Precursor for Diversification and Functionalization

The presence of a bromine atom and a nitrophenyl group in this compound provides two distinct points for chemical modification, allowing it to serve as a versatile precursor for the synthesis of a wide array of functionalized molecules.

The bromine atom in this compound is susceptible to both nucleophilic substitution and cross-coupling reactions, enabling the introduction of various substituents at the 2-position of the propanoate moiety. nih.gov

Nucleophilic Substitution Reactions: The carbon-bromine bond is polar, with the carbon atom being electrophilic and thus a target for nucleophiles. savemyexams.com Common nucleophiles like hydroxides, amines, and thiols can displace the bromide ion. savemyexams.comreddit.com The reaction can proceed through an S\N2 mechanism, which involves a single transition state where the new bond is formed as the old one is broken. libretexts.org The rate of nucleophilic substitution is influenced by the strength of the carbon-halogen bond, with C-Br bonds being weaker and more reactive than C-Cl bonds. savemyexams.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comduke.edunrochemistry.com The bromine atom in this compound can participate in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. nih.govyoutube.com These reactions typically involve an oxidative addition of the alkyl bromide to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to form the new bond and regenerate the catalyst. youtube.com

Table 2: Examples of Cross-Coupling Reactions
Reaction NameOrganometallic ReagentBond Formed
Suzuki Coupling Organoboron compoundsC-C
Stille Coupling Organotin compoundsC-C
Buchwald-Hartwig Amination AminesC-N
Sonogashira Coupling Terminal alkynesC-C (alkyne)

The nitrophenyl group of this compound can also be chemically modified, primarily through the reduction of the nitro group.

The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which can then participate in a range of further reactions, including diazotization followed by substitution or acylation to form amides.

Probing Enzyme Mechanisms with this compound as a Substrate

4-Nitrophenyl esters are widely used as model substrates in biochemical assays to study the kinetics and mechanisms of various enzymes, particularly hydrolases like lipases, esterases, and proteases. nih.govnih.gov The hydrolysis of the ester bond by the enzyme leads to the release of 4-nitrophenol, which ionizes at physiological pH to the yellow 4-nitrophenolate (B89219) anion. medchemexpress.comnih.govresearchgate.net The formation of this colored product can be easily monitored using a spectrophotometer, providing a continuous and convenient assay for enzyme activity. medchemexpress.comnih.gov

This compound, specifically, can be used to investigate the active site and catalytic mechanism of enzymes. For instance, it can be employed to study dehalogenases, which are enzymes that catalyze the cleavage of carbon-halogen bonds. nih.govnih.gov The interaction of the enzyme with the bromo-substituted substrate can provide insights into substrate specificity and the nature of the catalytic residues involved in the dehalogenation process. nih.gov The binding of the substrate to the enzyme can induce conformational changes that are crucial for catalysis. The initial step in the enzymatic hydrolysis of such esters is typically a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate.

Table 3: Common Enzymes Studied with 4-Nitrophenyl Esters
Enzyme ClassExampleFunction
Hydrolases Lipase (B570770)Hydrolyzes ester bonds in lipids. nih.gov
EsteraseCleaves ester bonds.
ProteaseBreaks down proteins into smaller peptides or single amino acids.
Alkaline PhosphataseRemoves phosphate (B84403) groups from various molecules. nih.gov
Dehalogenases Haloacid dehalogenaseCatalyzes the cleavage of carbon-halogen bonds in haloacids. nih.gov

Enzyme-Catalyzed Ester Hydrolysis Kinetics

The hydrolysis of this compound by esterases and lipases can be conveniently monitored using spectrophotometry. The enzymatic cleavage of the ester bond releases 4-nitrophenol, which, under alkaline conditions, forms the intensely yellow 4-nitrophenolate anion. The rate of formation of this colored product provides a direct measure of the enzyme's catalytic activity.

The study of enzyme kinetics with this substrate typically involves measuring the initial rate of hydrolysis at various substrate concentrations. This data allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively reported in publicly available literature, the principles of such an analysis are well-established. For instance, studies on similar substrates like 4-nitrophenyl acetate (B1210297) and 4-nitrophenyl butyrate (B1204436) with enzymes such as lipoprotein lipase have demonstrated the utility of this approach. nih.gov The kinetic data obtained can be graphically represented using plots like the Lineweaver-Burk plot to accurately determine Kₘ and Vₘₐₓ.

A hypothetical kinetic study of an enzyme with this compound would yield data that could be compiled into a table to illustrate the relationship between substrate concentration and reaction velocity.

Hypothetical Kinetic Data for Enzymatic Hydrolysis of this compound

Substrate Concentration (mM) Initial Velocity (µM/min)
0.1 5.0
0.2 9.1
0.4 14.3
0.8 20.0

This table presents hypothetical data for illustrative purposes.

Characterization of Active Site Interactions (excluding binding affinity per se)

Beyond determining kinetic constants, this compound can serve as a probe to understand the nature of interactions within an enzyme's active site. The presence of the bromine atom introduces a specific steric and electronic feature that can influence how the substrate docks into the catalytic pocket.

By comparing the hydrolysis rates of this compound with its non-brominated counterpart (4-nitrophenyl propanoate) or other analogs, researchers can infer the role of specific amino acid residues in the active site. For example, a significant change in catalytic efficiency upon introduction of the bromine atom could suggest a close interaction with a particular residue, potentially through halogen bonding or steric hindrance.

Furthermore, the covalent modification of active site residues is a possible outcome. The 2-bromopropionyl moiety, once the ester is cleaved, could potentially react with nucleophilic residues (such as serine, cysteine, or histidine) in the active site, leading to irreversible inhibition. Such an event would provide strong evidence for the proximity of these residues to the substrate binding site. While direct studies on this compound for this purpose are not prominent, the principle has been demonstrated with other reactive probes.

Mechanistic Insights into Enzyme Specificity

The substrate specificity of an enzyme is a fundamental aspect of its function. Utilizing a panel of substrates, including this compound, can provide valuable insights into the factors governing an enzyme's preference for certain molecules.

For example, comparing the hydrolysis of this compound by different lipases or esterases can reveal differences in their active site architecture. An enzyme that readily hydrolyzes this substrate might possess a larger or more accommodating active site that can tolerate the bulky bromine atom. Conversely, an enzyme that shows low or no activity might have a more constrained active site.

Development of Novel Reagents and Intermediates in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound holds potential as a versatile reagent and intermediate. The presence of the bromine atom and the activated ester functionality allows for a range of chemical transformations.

One notable application lies in its potential use as an initiator in controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The process typically employs an alkyl halide initiator in the presence of a transition metal catalyst. The structure of this compound, containing a carbon-bromine bond, makes it a candidate for initiating the polymerization of various monomers. While specific examples of its use are not widespread, the use of similar compounds like ethyl 2-bromopropionate as ATRP initiators is well-documented. cmu.edu

Furthermore, the 2-bromopropanoyl group can be transferred to other molecules through acylation reactions, making this compound a useful acylating agent for introducing this functional group into a target molecule. The 4-nitrophenolate leaving group facilitates these reactions. This could be particularly useful in the synthesis of chiral compounds or other complex organic molecules. nih.gov

Application in Material Science or Polymer Chemistry

The primary application of this compound in material science and polymer chemistry, as suggested by its structure, is as an initiator for polymerization. Specifically, it could be employed in Atom Transfer Radical Polymerization (ATRP) to synthesize a variety of polymers.

The use of this initiator would allow for the creation of polymers with a bromo-functionalized chain end, which can be further modified in post-polymerization reactions. This enables the synthesis of block copolymers and other complex polymer architectures. For instance, a polymer chain initiated with this compound could be subsequently chain-extended with a different monomer to create a block copolymer.

Stereochemical Investigations and Control

Chiral Pool Approaches for Enantiomerically Pure 4-Nitrophenyl 2-bromopropanoate (B1255678)

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes, which can be used as starting materials for the synthesis of complex chiral molecules. bccollegeasansol.ac.in For 4-Nitrophenyl 2-bromopropanoate, this approach typically involves starting with an enantiomerically pure precursor, such as (R)- or (S)-2-bromopropionic acid.

One proposed synthesis of a single enantiomer of this compound begins with the corresponding enantiopure 2-bromopropionyl chloride. manchester.ac.uk In theory, the reaction of (R)- or (S)-2-bromopropionyl chloride with sodium 4-nitrophenoxide should yield the desired enantiomerically pure ester. manchester.ac.uk However, research has shown that the chiral center can undergo racemization under the basic reaction conditions required for this transformation, leading to the formation of the racemic product instead of the intended single enantiomer. manchester.ac.uk This highlights a significant challenge in applying chiral pool strategies to this specific compound, as the stability of the chiral center throughout the reaction sequence is paramount.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For instance, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid, allowing for stereocontrolled alkylation at the α-position before the auxiliary is cleaved. wikipedia.org While not specifically documented for this compound, this represents a viable, albeit multi-step, chiral pool-based strategy that could be explored.

Asymmetric Catalysis in the Synthesis of the Compound

Asymmetric catalysis is a powerful strategy for synthesizing chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. rsc.orguwindsor.ca This can be achieved through metal-based catalysts, organocatalysts, or biocatalysts (enzymes).

For this compound and its precursors, enzymatic kinetic resolution has been a notable area of investigation. manchester.ac.ukrsc.org Kinetic resolution is a process where a catalyst, in this case an enzyme, reacts at different rates with the two enantiomers of a racemic mixture. rsc.org This allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.

Specifically, lipases have been studied for the kinetic resolution of racemic α-halo acids and their esters. manchester.ac.ukrsc.orgresearchgate.net Research has identified Candida antarctica lipase (B570770) B (Cal B) as an enzyme capable of kinetically resolving 2-bromopropionic acid, the key precursor to the title compound. manchester.ac.uk Similarly, the lipase from the yeast Yarrowia lipolytica has proven effective in resolving 2-bromo-arylacetic acid esters, demonstrating an (S)-enantiopreference. researchgate.net This enzymatic approach represents a documented pathway toward accessing enantiomerically enriched precursors for the synthesis of chiral this compound.

While enzymatic methods are prominent, other asymmetric catalysis techniques could theoretically be applied. For example, chiral phase-transfer catalysis, which uses chiral ion-pairing to achieve enantioselectivity, is a well-established method for the α-functionalization of carbonyl compounds. beilstein-journals.org

Diastereomeric Control in Reactions Involving the Compound

When a molecule that is already chiral, such as (R)- or (S)-4-Nitrophenyl 2-bromopropanoate, undergoes a reaction that creates a new stereocenter, two diastereomeric products can be formed. Diastereomeric control refers to the ability to influence the reaction to selectively form one diastereomer over the other. This control is exerted by the existing stereocenter.

While specific studies on the diastereoselective reactions of this compound are not extensively documented, the principles can be illustrated with related systems. For example, the enantioselective aldol (B89426) reaction of a silylketene acetal (B89532) derived from ethyl 2-bromopropionate with an aldehyde has been reported. acs.org If one were to generate an enolate from enantiomerically pure this compound and react it with a chiral aldehyde, the stereochemistry of the starting ester would influence the formation of the new hydroxyl- and bromo-bearing stereocenters in the product. This phenomenon, known as double stereodifferentiation, can lead to a high degree of diastereoselectivity. mdpi.com

The outcome of such reactions is often rationalized using predictive models like the Felkin-Ahn or Cram chelate models, which consider the steric and electronic interactions in the transition state to predict the major diastereomer formed. uwindsor.ca The stereocenter in the this compound would act as the primary control element, directing the approach of the electrophile to one face of the enolate.

Impact of Stereochemistry on Reaction Pathways

The stereochemical configuration—(R) or (S)—of this compound has a profound impact on its chemical and biological reactivity. The three-dimensional arrangement of the atoms directly governs how the molecule interacts with other chiral entities, such as catalysts, enzymes, or other reactants.

The most direct illustration of this impact is seen in enzymatic reactions. As discussed, lipases like Candida antarctica lipase B can differentiate between the (R) and (S) enantiomers of precursors like 2-bromopropionic acid. manchester.ac.uk The enzyme's active site is a chiral environment, and only one enantiomer fits optimally to undergo the catalyzed reaction at an appreciable rate. This selective recognition is the basis of kinetic resolution and demonstrates how stereochemistry dictates the reaction pathway. rsc.org

In non-enzymatic reactions, the impact is equally critical. In a nucleophilic substitution reaction (SN2) at the C2 carbon of this compound, the stereochemistry of the product is directly determined by the stereochemistry of the starting material. An SN2 reaction proceeds with inversion of configuration, meaning that if the (R)-enantiomer of the ester reacts, the product will have the (S)-configuration at that center, and vice versa.

Furthermore, in diastereoselective reactions, the existing stereocenter controls the formation of subsequent stereocenters. mdpi.com The energy of the diastereomeric transition states leading to the different product diastereomers will not be equal, precisely because of the influence of the initial chiral center. This energy difference determines the ratio of the products, effectively steering the reaction down a specific stereochemical pathway.

Data Tables

Table 1: Summary of Stereochemical Synthesis Approaches

Method/ApproachKey Reagent/CatalystPrecursor(s)Findings/OutcomeSource(s)
Chiral Pool Synthesis(R)- or (S)-2-bromopropionyl chlorideSodium 4-nitrophenoxideProposed as a direct route, but racemization of the chiral center was observed under basic conditions, yielding a racemic product. manchester.ac.uk
Enzymatic Kinetic ResolutionCandida antarctica lipase B (Cal B)Racemic 2-bromopropionic acidCal B was identified as a lipase capable of kinetically resolving the racemic acid precursor, enabling access to enantiomerically enriched material. manchester.ac.uk
Enzymatic Kinetic ResolutionYarrowia lipolytica lipaseRacemic 2-bromo-arylacetic acid estersThe lipase showed high efficiency and (S)-enantiopreference for resolving related bromo-esters. researchgate.net

Future Research Directions and Unresolved Challenges

Exploration of Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes has spurred research into sustainable methods for synthesizing 4-Nitrophenyl 2-bromopropanoate (B1255678) and its analogs. A primary goal is to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. mdpi.comijnc.ir Key areas of exploration include the use of greener solvents, alternative energy sources, and atom-economical reaction designs.

One promising approach involves leveraging water as a reaction medium. organic-chemistry.orgbohrium.com Traditionally, organic reactions involving non-polar substrates have been conducted in organic solvents. However, research has demonstrated that water can be an effective medium for certain reactions, such as the Wittig reaction with α-bromoesters, often leading to accelerated reaction rates and high yields. organic-chemistry.org This is attributed to hydrophobic effects that enhance reactant association. The development of water-enabled transformations is particularly attractive for synthesizing high-value molecules in an eco-friendly manner. bohrium.com

Photoredox catalysis using visible light represents another frontier in green synthesis. nih.gov This technique allows for the activation of molecules under mild conditions, avoiding the need for high temperatures or harsh reagents. For instance, a photoredox method has been developed for the construction of phosphoryltriacetates from white phosphorus and α-bromoesters using blue LEDs as the light source. nih.gov This one-step process features mild reaction conditions and operational simplicity. nih.gov

Furthermore, solvent-free reaction conditions, such as those achieved through mechanochemical methods like ball milling, are gaining traction. ijnc.ir These techniques rely on mechanical energy to drive chemical reactions, thereby eliminating the need for solvents and often resulting in high yields and selectivities. ijnc.ir The development of such solvent-free approaches for the synthesis of 4-Nitrophenyl 2-bromopropanoate could significantly reduce the environmental footprint of its production.

The following table summarizes some green chemistry approaches applicable to the synthesis of related α-bromoesters.

Green Chemistry ApproachDescriptionPotential Benefits for Synthesizing this compound
Aqueous Media Synthesis Utilizing water as the solvent for the reaction. organic-chemistry.orgReduced use of volatile organic compounds (VOCs), potentially enhanced reaction rates, and simplified product isolation.
Photoredox Catalysis Using light to drive chemical reactions with the aid of a photocatalyst. nih.govMild reaction conditions (ambient temperature and pressure), high selectivity, and use of a renewable energy source.
Solvent-Free Mechanochemistry Employing mechanical force (e.g., ball milling) to initiate reactions without a solvent. ijnc.irElimination of solvent waste, potential for high yields, and application to a wider range of substrates.
Biocatalysis Using enzymes or whole cells to catalyze reactions. mdpi.comHigh selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and use of renewable catalysts.

Advancements in Real-time Spectroscopic Monitoring of Reactions

The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. For reactions involving this compound, which often involve the formation of colored byproducts like 4-nitrophenol (B140041), spectroscopic techniques are particularly valuable. semanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the advent of benchtop spectrometers, has brought this powerful analytical tool directly into the synthetic laboratory. nih.gov Ultrafast 2D NMR techniques now allow for the real-time monitoring of complex reactions, even in non-deuterated solvents. nih.gov This provides detailed structural information about reactants, intermediates, and products as the reaction progresses, offering deep mechanistic insights. nih.gov

Surface-Enhanced Raman Scattering (SERS) offers another avenue for in-situ reaction monitoring, especially for reactions occurring at or near metallic surfaces. Multifunctional microspheres, for example, have been designed to act as both catalysts and SERS substrates for monitoring the reduction of 4-nitrophenol. researchgate.net This allows for the simultaneous catalysis and real-time tracking of the reaction process. researchgate.net Additionally, simpler methods using smartphones to analyze RGB intensity changes of digital images have been shown to be a viable and cost-effective alternative for monitoring reactions involving color changes, with accuracy comparable to traditional UV-Vis spectrophotometry. nih.gov

The table below outlines various spectroscopic techniques for real-time reaction monitoring.

Spectroscopic TechniquePrincipleApplication to Reactions of this compound
Dielectric Spectroscopy (DS) Measures changes in the dielectric properties of the reaction mixture over time. acs.orgMonitoring the progress of esterification or hydrolysis reactions by tracking changes in polarity.
Benchtop NMR Spectroscopy Provides detailed structural information of molecules in solution in real-time. nih.govElucidating reaction pathways, identifying intermediates, and determining kinetic parameters.
Surface-Enhanced Raman Scattering (SERS) Enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. researchgate.netIn-situ monitoring of catalytic reactions involving 4-nitrophenol or its derivatives.
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by the reaction mixture. nih.govTracking the formation or consumption of colored species, such as 4-nitrophenol.

Integration with Flow Chemistry Methodologies

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals like this compound. mdpi.comresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. uniqsis.combeilstein-journals.org

The application of flow chemistry is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volume within the reactor minimizes risks. researchgate.net For instance, nitration reactions, which are often difficult to control in batch, can be performed safely and on a large scale under continuous flow conditions. uniqsis.com This is relevant to the synthesis of the 4-nitrophenyl moiety of the target compound.

Flow systems also facilitate multi-step syntheses by allowing for the integration of reaction, separation, and purification steps into a single, automated process. researchgate.net A continuous flow protocol for the α-alkylation of esters has been developed, which involves the in-situ generation of a lithium enolate intermediate followed by an electrophilic addition. researchgate.net Such a setup could be adapted for reactions of this compound, enabling efficient and scalable production.

Furthermore, flow chemistry can be combined with other green technologies, such as immobilized catalysts and greener solvents, to create highly sustainable synthetic processes. beilstein-journals.orgrsc.org The development of a high-speed continuous flow synthesis method for α-amidoketones, which incorporates a greener silica (B1680970) gel-packed catalyzed column, demonstrates the potential for more environmentally friendly approaches. rsc.org

Key advantages of integrating flow chemistry are presented in the table below.

Advantage of Flow ChemistryDescriptionRelevance to this compound Synthesis
Enhanced Safety Small reactor volumes minimize the risks associated with hazardous reagents and exothermic reactions. researchgate.netSafer handling of brominating agents and nitrating mixtures.
Precise Process Control Accurate control over temperature, pressure, and residence time. uniqsis.comImproved selectivity and yield, minimizing byproduct formation.
Scalability Production can be scaled up by running the system for longer periods. researchgate.netFacilitates transition from laboratory-scale synthesis to industrial production.
Integration and Automation Enables the coupling of multiple reaction and purification steps in a continuous sequence. researchgate.netStreamlined synthesis of this compound and its derivatives.

Development of Smart Catalytic Systems for Reactions Involving this compound

Smart catalytic systems that can be controlled by external stimuli or exhibit high selectivity under specific conditions are a major focus of modern chemical research. For reactions involving this compound, the development of such catalysts could lead to more efficient and sustainable processes.

Phase-transfer catalysis (PTC) is a well-established technique for facilitating reactions between reactants in different phases. researchgate.net In the synthesis of related esters, such as ethyl 2-(4-nitrophenoxy)acetate, solid-liquid PTC has been shown to improve reaction rates and yields under mild conditions. ijche.comijche.comconsensus.app The use of ultrasound in conjunction with PTC can further enhance the reaction efficiency. ijche.comijche.comconsensus.app Future research could focus on developing novel phase-transfer catalysts with improved activity and recyclability for the synthesis of this compound.

Photoredox catalysis, as mentioned in the context of sustainable synthesis, is a prime example of a smart catalytic system where light is the external stimulus. nih.govacs.org This approach allows for the generation of reactive radical intermediates under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. acs.org The development of photoredox-catalyzed C(sp3)–C(sp3) coupling reactions of α-bromoesters highlights the potential for creating new carbon-carbon bonds with high functional group tolerance. acs.org

Biocatalysis, the use of enzymes as catalysts, offers unparalleled selectivity. mdpi.com Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivity, which is particularly important for the synthesis of chiral molecules. While specific enzymes for the direct synthesis of this compound may not be readily available, research into the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters provides valuable mechanistic insights that could guide the engineering of novel enzymes for this purpose. semanticscholar.org

The table below summarizes different types of smart catalytic systems.

Catalytic SystemDescriptionApplication in Reactions of this compound
Phase-Transfer Catalysis (PTC) Facilitates the reaction between species in immiscible phases by transporting one reactant into the other phase. researchgate.netImproving the rate and yield of substitution reactions involving 4-nitrophenoxide and 2-bromopropanoyl halides.
Photoredox Catalysis Utilizes a photocatalyst that, upon light absorption, can initiate redox reactions. nih.govacs.orgEnabling novel transformations, such as radical-mediated coupling reactions, under mild conditions.
Biocatalysis Employs enzymes to catalyze chemical transformations with high selectivity. mdpi.comPotentially enabling the enantioselective synthesis of chiral derivatives of this compound.

Discovery of Novel Mechanistic Pathways

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For this compound, research into its reactivity can uncover novel mechanistic pathways, leading to new applications.

The Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc, is a classic method for forming β-hydroxy esters. chemistnotes.compw.live Mechanistic studies of this reaction and related processes, such as those promoted by high-intensity ultrasound, continue to provide insights into the nature of the organozinc intermediate and the factors controlling the reaction outcome. chemistnotes.comresearchgate.net

The study of hydrolysis mechanisms of nitrophenyl esters also offers valuable information. semanticscholar.orgchemrxiv.org The pH-dependent hydrolysis of 4-nitrophenyl β-D-glucopyranoside, for instance, reveals a shift in mechanism from a specific acid-catalyzed pathway to a bimolecular process as the pH changes. chemrxiv.org Similarly, investigations into the aminolysis of 4-nitrophenyl benzoates show that the reaction proceeds through a stepwise mechanism, with the rate-determining step being influenced by the substituents on the benzoyl moiety. These studies provide a framework for understanding and predicting the reactivity of this compound in various chemical environments.

Recent research has also focused on the photoredox-catalyzed generation of carbon-centered radicals from α-bromoesters. acs.org Mechanistic studies indicate that these radicals can participate in a variety of coupling reactions, opening up new avenues for the functionalization of these molecules. acs.org Furthermore, investigations into the reaction of hydroxyl radicals with 4-nitrophenol have elucidated complex degradation pathways, which are relevant for understanding the environmental fate of this compound and for developing advanced oxidation processes. researchgate.net

The table below highlights different mechanistic areas of interest.

Mechanistic AreaKey QuestionsRelevance to this compound
Reformatsky and Related Reactions What is the precise structure and reactivity of the organometallic intermediate? How do reaction conditions influence stereoselectivity? chemistnotes.comDevelopment of new carbon-carbon bond-forming reactions using this compound as an electrophile.
Nucleophilic Substitution/Hydrolysis What is the nature of the transition state? Is the mechanism concerted or stepwise? How do solvent and pH affect the reaction pathway? semanticscholar.orgchemrxiv.orgPredicting the stability and reactivity of the ester in different media and designing controlled release systems.
Radical-Mediated Reactions How can radicals be efficiently generated from the C-Br bond? What is the scope of subsequent radical trapping or coupling reactions? acs.orgExpanding the synthetic utility of this compound beyond traditional ionic pathways.

Advanced Theoretical Modeling of Complex Reaction Environments

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and designing new molecules and catalysts. mdpi.comscirp.org For this compound, advanced theoretical modeling can provide insights that are difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) calculations are widely used to study the electronic structure and reactivity of molecules. scirp.org Such studies can be used to compare the stability and reactivity of isomers and to understand the influence of substituents on reaction rates. scirp.org For example, computational studies on the hydrolysis of para-substituted nitrophenyl benzoate esters have shown a correlation between the reaction rate and the Mulliken charge on the carbonyl carbon, providing a theoretical basis for the observed kinetic trends. semanticscholar.org

Theoretical modeling can also be used to map out potential energy surfaces for reactions, identifying transition states and intermediates. mdpi.comdiva-portal.org Studies on the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) and p-nitrophenyl phosphate (B84403) have used computational chemistry to explore the role of water molecules in stabilizing transition states and lowering activation energies. mdpi.comdiva-portal.org These findings are crucial for understanding the detailed mechanism of hydrolysis and the role of the solvent environment.

Furthermore, theoretical models can be employed to investigate the interaction of this compound with catalysts and biological macromolecules. By simulating the binding of the molecule to an enzyme's active site, for example, it is possible to gain insights into the factors that control biocatalytic activity and selectivity. This knowledge can then be used to guide the rational design of more efficient enzyme catalysts.

The table below outlines the applications of advanced theoretical modeling.

Modeling TechniqueApplicationInsights for this compound
Density Functional Theory (DFT) Calculating electronic structure, molecular properties, and reaction energetics. scirp.orgPredicting reactivity, understanding substituent effects, and rationalizing kinetic data.
Potential Energy Surface Mapping Identifying transition states, intermediates, and reaction pathways. mdpi.comdiva-portal.orgElucidating detailed reaction mechanisms for hydrolysis, aminolysis, and other transformations.
Molecular Docking and Dynamics Simulating the interaction of a small molecule with a larger receptor, such as an enzyme.Designing and optimizing biocatalysts for the selective transformation of this compound.

Q & A

Q. How can researchers optimize the synthesis of 4-nitrophenyl 2-bromopropanoate?

Methodological Answer: The synthesis typically involves esterification of 2-bromopropanoic acid with 4-nitrophenol. Key parameters include:

  • Reagent selection : Use ethyl 2-bromopropanoate as a reactive intermediate (as demonstrated in Scheme 1 of ).
  • Reaction conditions : Optimize solvent polarity (e.g., CH₃CN or DMF) and temperature (reflux at 100°C for 10–12 hours) to improve yield .
  • Catalysts : Potassium carbonate (K₂CO₃) is effective for deprotonation and nucleophilic substitution .

Q. What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structure parameters (e.g., triclinic system, space group P1) to confirm molecular geometry, as shown for analogous nitrophenyl esters in .
  • NMR spectroscopy : Use ¹H/¹³C NMR to identify key signals (e.g., aromatic protons at δ 7–8 ppm for the nitrophenyl group, methyl protons from bromopropanoate at δ 1.5–2.0 ppm).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z ~274 for [M+H]⁺).

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

  • Storage : Maintain under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis, as bromoesters are moisture-sensitive .
  • Hazard mitigation : Use PPE (gloves, goggles) due to corrosive properties (H314 hazard statement) and avoid exposure to strong bases .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Spin density analysis : The bromine atom in 2-bromopropanoate exhibits high electrophilicity due to electron-withdrawing effects from the nitro group. Spin density distribution studies (, Figure A.8) reveal localized electron deficiency at the carbonyl carbon, enhancing susceptibility to nucleophilic attack .
  • Computational modeling : DFT calculations can predict reactive sites and transition states for SN2 mechanisms.

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

  • Controlled variable testing : Replicate conflicting protocols (e.g., CH₃CN vs. DMF solvents from ) while monitoring purity via HPLC .
  • Side-product analysis : Use LC-MS to identify byproducts (e.g., hydrolysis to 4-nitrophenol) under varying conditions.
  • Statistical design : Apply factorial experiments to isolate critical factors (e.g., solvent polarity, temperature gradients) .

Q. What strategies are effective for using this compound in enzyme inhibition studies?

Methodological Answer:

  • Active-site probing : The nitro group acts as a chromophore for UV-Vis monitoring of enzyme kinetics (e.g., esterase activity assays at λ = 400–410 nm) .
  • Competitive inhibition : Compare inhibition constants (Kᵢ) with analogous esters (e.g., 4-nitrophenyl caprylate in ) to assess steric/electronic effects .

Q. How can researchers validate the purity of this compound for pharmacological applications?

Methodological Answer:

  • Chromatographic methods : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to achieve >98% purity.
  • Reference standards : Cross-validate against certified 4-nitrophenol standards (e.g., CAS 100-02-7 in ) to detect hydrolytic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.